Polythiazide
Overview
Description
Polythiazide is a thiazide diuretic primarily used in the management of hypertension and the treatment of edema. It functions by inhibiting the sodium-chloride symporter, which decreases solute reabsorption, leading to increased excretion of sodium, chloride, and water. This results in a reduction of blood pressure and alleviation of fluid retention .
Mechanism of Action
Target of Action
Polythiazide, also known as Renese, primarily targets the thiazide-sensitive sodium-chloride symporter (TSC) located in the early distal tubule of the nephron in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
This compound acts by inhibiting the TSC, thereby reducing the active reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of sodium, chloride, and water in the urine . Additionally, this compound also inhibits sodium ion transport across the renal tubular epithelium through binding to the thiazide-sensitive sodium-chloride transporter . This results in an increase in potassium excretion via the sodium-potassium exchange mechanism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-chloride reabsorption pathway in the renal tubules . By inhibiting the TSC, this compound disrupts this pathway, leading to increased excretion of sodium, chloride, and water . The downstream effects include a decrease in blood volume and a reduction in blood pressure .
Pharmacokinetics
This compound is well absorbed following oral administration, with diuresis beginning approximately 2 hours later . Peak human plasma concentrations occur about 5 hours after ingestion . This compound is removed slowly thereafter with a plasma elimination half-life of approximately 27 hours . One-fifth of the drug is recovered unchanged in human urine; the remainder is cleared via feces and as metabolites .
Result of Action
The primary result of this compound’s action is the increased excretion of sodium, chloride, and water, leading to a diuretic effect . This can help reduce fluid retention (edema) and lower blood pressure . Additionally, the increased potassium excretion can have implications for electrolyte balance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug should be used with caution in patients with severe renal disease, as thiazides may precipitate azotemia . Furthermore, the effectiveness of this compound can be affected by other medications, such as corticosteroids and estrogens, which can alter electrolyte balance .
Biochemical Analysis
Biochemical Properties
Polythiazide interacts with the sodium-chloride symporter (NCC), which is a protein dimer central to sodium handling by the kidney . It inhibits active chloride reabsorption at the early distal tubule via the thiazide-sensitive Na-Cl cotransporter (TSC), resulting in an increase in the excretion of sodium, chloride, and water .
Cellular Effects
This compound influences cell function by inhibiting the sodium-chloride symporter, which decreases solute reabsorption leading to a retention of water in the urine . This results in more frequent urination due to the increased loss of water that has not been retained from the body as a result of a concomitant relationship with sodium loss from the convoluted tubule .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting active chloride reabsorption at the early distal tubule via the thiazide-sensitive Na-Cl cotransporter (TSC). This results in an increase in the excretion of sodium, chloride, and water . The antihypertensive mechanism of this compound may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle .
Metabolic Pathways
This compound is involved in the sodium-chloride symporter metabolic pathway. It inhibits the sodium-chloride symporter, which decreases solute reabsorption leading to a retention of water in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with the sodium-chloride symporter . It inhibits active chloride reabsorption at the early distal tubule via the thiazide-sensitive Na-Cl cotransporter (TSC), affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polythiazide is synthesized through a series of chemical reactions involving the formation of a benzothiadiazine ringThe final product is obtained through purification and crystallization steps .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Polythiazide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
Polythiazide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of diuretic action and the structure-activity relationships of thiazide diuretics.
Biology: this compound is employed in studies investigating the physiological effects of diuretics on renal function and electrolyte balance.
Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in the treatment of hypertension and edema.
Comparison with Similar Compounds
- Hydrochlorothiazide
- Chlorothiazide
- Bendroflumethiazide
- Indapamide
- Metolazone
- Chlorthalidone
Polythiazide’s distinct chemical structure and pharmacokinetic properties make it a valuable compound in the treatment of hypertension and edema, as well as a useful tool in scientific research.
Properties
IUPAC Name |
6-chloro-2-methyl-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3O4S3/c1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22/h2-3,10,17H,4-5H2,1H3,(H2,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLWJCABXYDINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O4S3 | |
Record name | POLYTHIAZIDE | |
Source | CAMEO Chemicals | |
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Related CAS |
346-18-9 | |
Record name | Polythiazide | |
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DSSTOX Substance ID |
DTXSID6025939 | |
Record name | Polythiazide | |
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Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Crystals or white powder. (NTP, 1992), Solid | |
Record name | POLYTHIAZIDE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & CHLOROFORM; SOL IN METHANOL, ACETONE & DIMETHYLFORMAMIDE, SOL IN AQ SOLN MADE ALKALINE WITH CARBONATES OR HYDROXIDES OF ALKALI METALS, 2.64e-01 g/L | |
Record name | POLYTHIAZIDE | |
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Mechanism of Action |
As a diuretic, polythiazide inhibits active chloride reabsorption at the early distal tubule via the thiazide-sensitive Na-Cl cotransporter (TSC), resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like polythiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of polythiazide may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., DOMINANT ACTION OF THIAZIDES IS TO INCR RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. THIS EFFECT IS VIRTUALLY INDEPENDENT OF ACID-BASE BALANCE. /BENZOTHIADIAZIDE DIURETICS/, RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUIDS & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. AT THIS STAGE, SODIUM & WATER DEPLETION APPEARS TO PROVIDE ADEQUATE BASIS FOR ANTIHYPERTENSIVE EFFECT... /BENZOTHIADIAZIDE DIURETICS/, GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES... THIS IS PRESUMABLY RESULT OF DIRECT ACTION ON RENAL VASCULATURE. ...THIAZIDES DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM, SINCE ITS REABSORPTION IS UNAFFECTED IN DISTAL NEPHRON WHEREAS THAT OF SODIUM IS BLOCKED. /BENZOTHIADIAZIDE DIURETICS/, BECAUSE HEMODYNAMIC MEASUREMENTS INDICATE THAT PERIPHERAL VASCULAR RESISTANCE IS DECR BY THIAZIDES, DIRECT ACTION OF THESE DRUGS ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for POLYTHIAZIDE (8 total), please visit the HSDB record page. | |
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Color/Form |
WHITE, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPANOL | |
CAS No. |
346-18-9, 96783-10-7 | |
Record name | POLYTHIAZIDE | |
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Record name | POLYTHIAZIDE | |
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Melting Point |
396.5 °F (NTP, 1992), 202.5 °C, 214 °C | |
Record name | POLYTHIAZIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Polythiazide, a benzothiadiazine diuretic, primarily acts on the distal convoluted tubule in the kidneys [, ]. It inhibits the sodium-chloride cotransporter (NCC) [, ], which is responsible for reabsorbing sodium and chloride ions from the filtrate back into the bloodstream. By blocking this transporter, this compound increases the excretion of sodium, chloride, and water, leading to a diuretic effect [, , ].
A: While this compound is considered a thiazide-like diuretic, it exhibits a relatively weaker kaliuretic effect compared to other thiazides []. This means it causes a smaller increase in potassium excretion relative to its natriuretic effect [].
A: The antihypertensive activity of this compound is primarily attributed to its diuretic action, which reduces blood volume [, , ]. Additionally, prolonged treatment with this compound has been shown to decrease peripheral resistance, further contributing to blood pressure reduction [].
ANone: The molecular formula of this compound is C11H13ClF3N3O4S3, and its molecular weight is 439.9 g/mol.
A: Research suggests that this compound is a highly potent diuretic, considerably more potent than Chlorothiazide []. Studies in rats indicate that this compound's natriuretic effect is ten times greater than Trichlormethiazide []. This difference in potency can be attributed to structural variations within the benzothiadiazine class, affecting their interaction with the NCC target.
A: Yes, studies have shown that formulating this compound with powdered solutions in polyethylene glycol 400, along with excipients like microcrystalline cellulose and silica, significantly improves its dissolution rate compared to conventional tablet formulations [].
A: this compound is known for its prolonged duration of action, lasting up to 24-36 hours [, ]. This extended duration is attributed to its pharmacokinetic properties, including a long elimination half-life of approximately 25.7 hours [].
A: Following oral administration, this compound is absorbed into the bloodstream []. It has a mean absorption half-life of 1.2 hours []. Around 25% of the drug is excreted unchanged in the urine, while the remaining portion undergoes metabolism [].
A: Yes, this compound exhibits a high degree of binding to plasma proteins []. This binding contributes to its lower renal clearance compared to other benzothiadiazines [].
A: Yes, numerous clinical studies have demonstrated the effectiveness of this compound in lowering blood pressure in hypertensive patients [, , , , , ]. These studies involved both monotherapy with this compound and combination therapies with other antihypertensive agents like Prazosin.
A: While the provided research doesn't elaborate on specific toxicological studies, one study in rats noted a decrease in serum potassium levels in animals receiving this compound in their diet []. This finding highlights the potential for electrolyte imbalances with this compound treatment, a common concern with diuretic therapy.
A: Several analytical methods have been developed and validated for the quantification of this compound. These include: * High-performance liquid chromatography (HPLC): HPLC methods, often coupled with UV detection, have been widely used for the analysis of this compound in pharmaceutical formulations and biological samples [, , , , ]. * Gas chromatography-mass spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for the detection of this compound and its metabolites in urine samples []. * Spectrophotometry: Spectrophotometric methods, utilizing reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH), have also been explored for the determination of this compound in dosage forms [].
A: Yes, the formulation of this compound tablets significantly impacts its dissolution rate. Tablets prepared with powdered solutions of this compound in polyethylene glycol 400, along with excipients, exhibit a faster dissolution rate compared to commercially available formulations [].
ANone: Yes, several other thiazide and thiazide-like diuretics are available, including Hydrochlorothiazide, Chlorthalidone, and Indapamide. The choice of diuretic depends on various factors such as the patient's specific condition, desired duration of action, and potential side effects.
A: Several studies directly compared the efficacy and tolerability of this compound with other diuretics: * A study found no significant difference in weight loss between this compound and Hydrochlorothiazide in patients with congestive heart failure, despite this compound's longer duration of action []. * Another study indicated that this compound's diuretic effect was comparable to sodium meralluride, a mercurial diuretic, in patients with edema []. * Research on exchangeable sodium levels in patients with edema found no significant difference in the diuretic effect of this compound and Quinethazone [].
A: this compound was introduced in the early 1960s as a potent, long-acting diuretic and antihypertensive agent [, , ]. Its development stemmed from the search for more potent and longer-lasting alternatives to Chlorothiazide, the first clinically used thiazide diuretic.
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